
4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a 2-methoxyethyl group at the 2nd position, and a carboxylic acid group at the 5th position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxyethyl group. This is followed by carboxylation at the 5th position using carbon dioxide or a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit key enzymes involved in DNA synthesis or repair, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
- Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate
Uniqueness
4-Chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
4-chloro-2-(2-methoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-14-3-2-6-10-4-5(8(12)13)7(9)11-6/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
BMNHLFYNHZHIEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



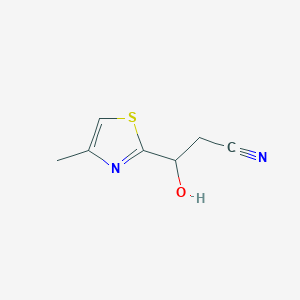
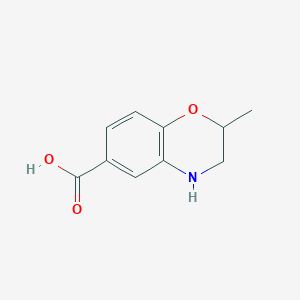
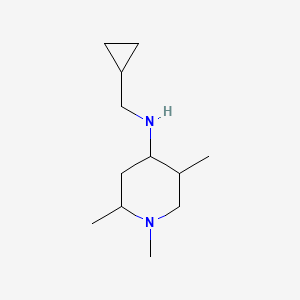
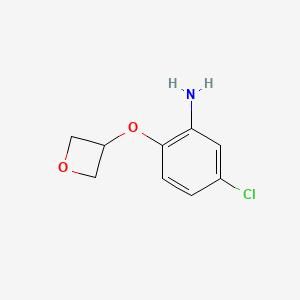
amine](/img/structure/B13275128.png)
![2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole](/img/structure/B13275142.png)
![3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13275148.png)
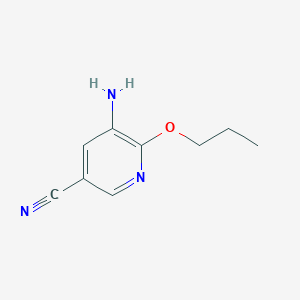
![1-{3-Aminobicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B13275167.png)
![{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol](/img/structure/B13275169.png)
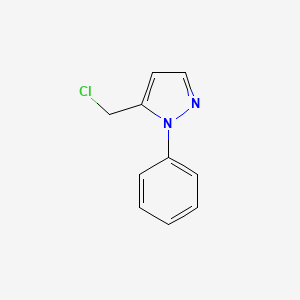
![(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275178.png)

